1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO4S. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylsulfanyl group, and an azetidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Methylsulfanyl Group:
Protection with Tert-butoxycarbonyl Group: The final step involves the protection of the nitrogen atom in the azetidine ring with a tert-butoxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other enzyme inhibitors.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: This compound has a prop-2-en-1-yl group instead of a methylsulfanyl group, leading to different reactivity and applications.
1-[(Tert-butoxy)carbonyl]-3-[(tert-butoxy)carbonyl]aminoazetidine-3-carboxylic acid: This compound has an additional tert-butoxycarbonyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C10H17NO4S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-5-10(6-11,16-4)7(12)13/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
JRMNMYAPRMIRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)SC |
Origin of Product |
United States |
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